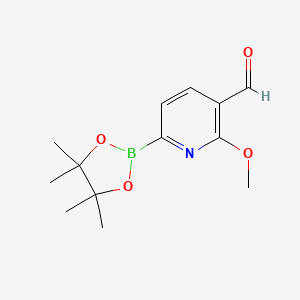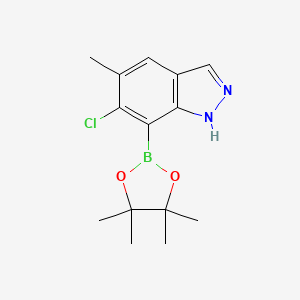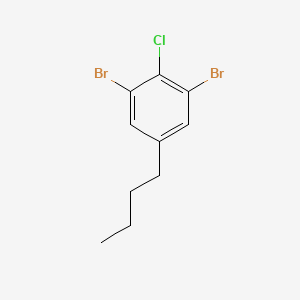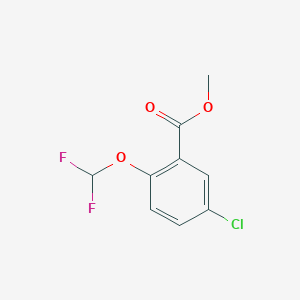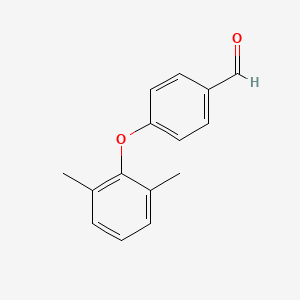
4-(2,6-Dimethylphenoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-Dimethylphenoxy)benzaldehyde is an organic compound with the molecular formula C15H14O2. It is characterized by the presence of a benzaldehyde group attached to a 2,6-dimethylphenoxy moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylphenoxy)benzaldehyde typically involves the reaction of 2,6-dimethylphenol with 4-formylbenzoic acid or its derivatives. One common method is the Williamson ether synthesis, where 2,6-dimethylphenol is reacted with 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,6-Dimethylphenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-(2,6-Dimethylphenoxy)benzoic acid.
Reduction: 4-(2,6-Dimethylphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(2,6-Dimethylphenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2,6-Dimethylphenoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenoxy group can engage in π-π interactions with aromatic residues in biological molecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: Lacks the dimethylphenoxy group, making it less sterically hindered.
4-Methoxybenzaldehyde: Contains a methoxy group instead of the dimethylphenoxy group, affecting its reactivity and solubility.
2,6-Dimethylbenzaldehyde: Similar steric properties but lacks the ether linkage.
Uniqueness
4-(2,6-Dimethylphenoxy)benzaldehyde is unique due to the combination of the aldehyde and dimethylphenoxy groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for specialized applications in synthesis and research.
Propiedades
Número CAS |
108934-22-1 |
|---|---|
Fórmula molecular |
C15H14O2 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
4-(2,6-dimethylphenoxy)benzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-11-4-3-5-12(2)15(11)17-14-8-6-13(10-16)7-9-14/h3-10H,1-2H3 |
Clave InChI |
DOWWKQOZDDRIBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



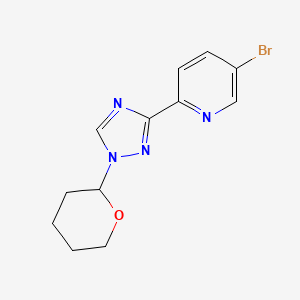

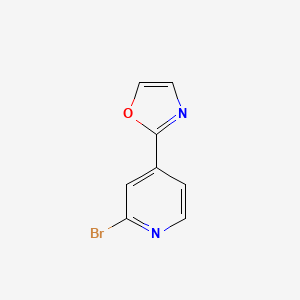
![6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate](/img/structure/B13921415.png)
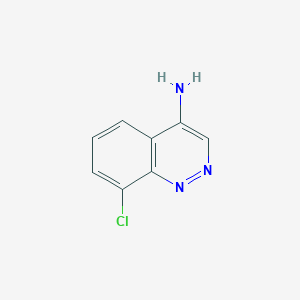
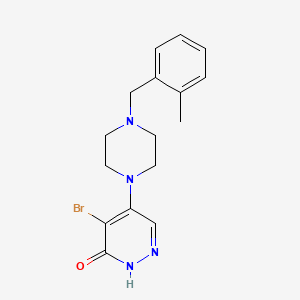

![[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B13921443.png)

